molecular formula C19H22N2O2 B4669089 N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide

N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide

Cat. No.: B4669089
M. Wt: 310.4 g/mol
InChI Key: IOZHLBFWEOIWHH-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide is an organic compound that belongs to the class of amides. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers. It is characterized by its unique structure, which includes a benzamide core with diethyl and methylbenzoyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide typically involves the condensation reaction of an acid and an amine. One effective method for its preparation is through oxidative coupling using copper-based metal-organic frameworks. This method has shown excellent performance, achieving over 99% conversion and 95% yield of the pure isolated product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of coupling reagents or activators to facilitate the transformation. The use of copper catalysts, both homogeneous and heterogeneous, has been reported to be effective in the coupling of benzoic acids with formamides .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including oxidative coupling and condensation reactions. These reactions are essential for forming the amide bond in the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper catalysts, such as CuCl2, Cu(OTf)2, and Cu(ClO4)2·6H2O. The reactions typically require energetic conditions due to the acid-base nature of the components .

Major Products Formed: The major product formed from the reactions involving this compound is the amide itself. The oxidative coupling process can also produce intermediates such as diethylaminyl radicals and carbamic anhydrides .

Scientific Research Applications

N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide has a wide range of scientific research applications. It is used in the synthesis of metal-organic frameworks, which are valuable for applications such as gas storage, separation, catalysis, and drug delivery. The compound’s structure allows it to serve as a phase-directing solvent in the synthesis of these frameworks .

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide involves its interaction with molecular targets through its amide bond. The compound’s structure allows it to participate in oxidative coupling reactions, forming intermediates that lead to the final amide product. The presence of copper catalysts facilitates these reactions by promoting the formation of carbamoyl radicals .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide include N,N-dimethylformamide and N,N-diethylformamide. These compounds share structural similarities, such as the presence of formamide groups, but differ in their substituents.

Uniqueness: this compound is unique due to its specific substituents, which include diethyl and methylbenzoyl groups. These substituents contribute to its distinct chemical properties and applications, particularly in the synthesis of metal-organic frameworks and its role as a phase-directing solvent .

Properties

IUPAC Name

N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-7-6-8-17(13-16)20-18(22)15-11-9-14(3)10-12-15/h6-13H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZHLBFWEOIWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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